molecular formula C14H14O B1268827 (4-Benzylphenyl)methanol CAS No. 35714-20-6

(4-Benzylphenyl)methanol

Cat. No.: B1268827
CAS No.: 35714-20-6
M. Wt: 198.26 g/mol
InChI Key: MHZOFWFRCQRXIH-UHFFFAOYSA-N
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Description

(4-Benzylphenyl)methanol is an organic compound with the chemical formula C14H14O. It belongs to the class of aromatic alcohols and is characterized by a benzyl group attached to a phenylmethanol structure. This compound is widely used in various fields of research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Benzylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of (4-Benzylphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of (4-Benzylphenyl)acetone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzylphenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Benzylphenyl)methanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylphenyl)methanol is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This dual aromatic structure makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(4-benzylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZOFWFRCQRXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304985
Record name 4-(Phenylmethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35714-20-6
Record name 4-(Phenylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35714-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylmethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By using ethyl 4-benzylbenzoate (232.55 g), lithium aluminium hydride (23.00 g) and ether (1.3 l), there was prepared the title compound (181.47 g).
Quantity
232.55 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The above ester (4 g) in dry ether under nitrogen at 0° was treated with lithium aluminium hydride (0.9 g). After 1 hour at 0° and 18 hours at 25° water was added carefully and the mixture worked up in the usual manner to give 4-benzylbenzyl alcohol (2.52 g). NMR 1H: 7.21(9H,m), 4.53(2H,s), 3.95(2H,s), 2.10(1H,bs).
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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Synthesis routes and methods III

Procedure details

To a solution of 4-benzoylbenzoic acid (2.00 g) in trifluoroacetic acid (30 mL) was added dropwise triethylsilane (3.53 mL), and the resulting mixture was stirred at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and then n-hexane was added to the residue. The precipitate was collected by filtration, washed with n-hexane and dried under reduced pressure at 60° C. to give 4-benzylbenzoic acid (1.66 g). To an ice-cold suspension of lithium aluminium hydride (0.315 g) in tetrahydrofuran (45 mL) was added dropwise a solution of 4-benzylbenzoic acid (1.60 g) in tetrahydrofuran (30 mL), and the resulting mixture was stirred at room temperature for 4.5 hours. The reaction was quenched by sequential addition of water (0.320 mL), 15% aqueous sodium hydroxide (0.320 mL) and water (0.320 mL). The insoluble material was filtered out and the filtrate was concentrated under reduced pressure to give 4-benzylbenzyl alcohol (1.56 g). 4-Benzylbenzylalcohol (1.56 g) was dissolved in tetrahydrofuran (39 mL). After addition of phthalimide (1.39 g) and triphenylphosphine (2.68 g), diisopropylazodicarboxylate (40% toluene solution, 5.17 g) was added dropwise, and the resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=5/1) to give the title compound (1.87 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.315 g
Type
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Reaction Step One
Quantity
45 mL
Type
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Reaction Step One
Quantity
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Type
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Reaction Step Two
Quantity
30 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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